

TETS-4-Methylaniline Antibodies: A Comparative Analysis for Researchers

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Compound of Interest		
Compound Name:	TETS-4-Methylaniline	
Cat. No.:	B12375834	Get Quote

This guide provides a comprehensive analysis of the performance of **TETS-4-Methylaniline** antibodies for the detection of the potent neurotoxin, tetramethylenedisulfotetramine (TETS). Aimed at researchers, scientists, and drug development professionals, this document summarizes key performance data, compares the immunoassay to alternative analytical methods, and provides detailed experimental protocols.

Performance Characteristics of Anti-TETS Immunoassay

An immunoassay developed using antibodies raised against a **TETS-4-Methylaniline** hapten has demonstrated high sensitivity and specificity for the detection of TETS.[1][2][3][4][5] The key performance metrics of this competitive ELISA are summarized in the table below.

Performance Metric	Value	Reference
IC50	4.5 ± 1.2 ng/mL	[1][3][5]
Limit of Detection (LOD)	0.2 ng/mL	[1][3][5]
Linear Range (IC20-IC80)	0.7 - 30 ng/mL	[1]
Recovery in Human Serum	80 - 120%	[1][3][5]
Recovery in Mouse Serum	80 - 120%	[1][3][5]



Cross-Reactivity Analysis

The selectivity of the immunoassay for TETS is a critical parameter. While a comprehensive cross-reactivity study against a broad panel of structurally related compounds is not available in the reviewed literature, initial studies indicate a high degree of specificity. The antibodies were raised against haptens designed to mimic the structure of TETS, and the resulting immunoassay was found to be selective for the parent compound.[1][2] Further research is required to fully characterize the cross-reactivity profile of these antibodies against TETS analogs and other potentially interfering substances.

Comparison with Alternative Methods

The developed immunoassay offers a rapid and high-throughput alternative to traditional chromatographic methods for TETS detection. A comparison of the key features of the anti-TETS immunoassay with Gas Chromatography-Mass Spectrometry (GC-MS) is presented below.



Feature	Anti-TETS Immunoassay	Gas Chromatography- Mass Spectrometry (GC- MS)
Principle	Antigen-antibody binding	Separation by chromatography, detection by mass-to-charge ratio
Speed	Rapid	Slower, involves sample extraction and chromatography run time
Throughput	High (suitable for screening large numbers of samples)	Lower
Sensitivity (LOD)	0.2 ng/mL[1][3][5]	1 - 8 ng/mL (in-house and reported)[1]
Sample Preparation	Minimal for serum samples	Laborious, often requires extraction and derivatization
Equipment	Standard ELISA plate reader	GC-MS system
Expertise	Standard laboratory techniques	Specialized operator training required
Cost	Generally lower cost per sample	Higher instrument and operational costs

Experimental Protocols

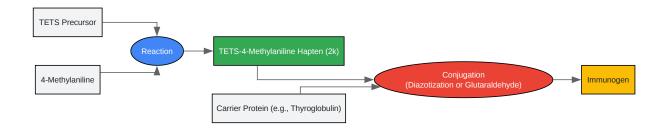
Detailed methodologies for the synthesis of the **TETS-4-Methylaniline** hapten, antibody production, and the competitive immunoassay are provided below.

Synthesis of TETS-4-Methylaniline Hapten (Compound 2k)

The synthesis of the **TETS-4-Methylaniline** hapten is a key step in the development of the immunoassay. The general synthetic approach involves the reaction of a TETS precursor with



4-methylaniline. For detailed synthetic procedures, please refer to the publication by Barnych et al. (2017).



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Caption: Synthesis of **TETS-4-Methylaniline** immunogen.

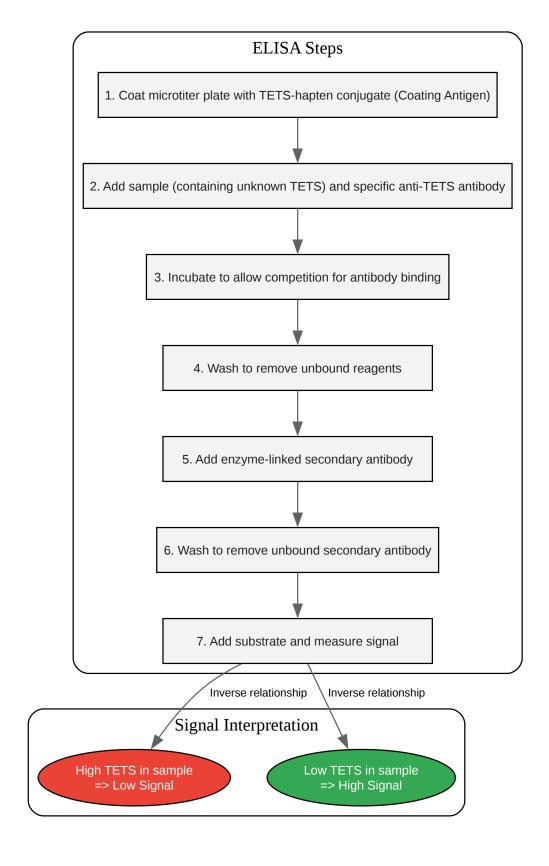
Antibody Production

Polyclonal antibodies were produced in rabbits immunized with the **TETS-4-Methylaniline** hapten conjugated to a carrier protein (e.g., thyroglobulin). The resulting antisera were screened for their ability to recognize free TETS.

Competitive ELISA Protocol

The developed immunoassay is a competitive enzyme-linked immunosorbent assay (ELISA). The protocol involves the competition between free TETS in the sample and a TETS-hapten conjugate (coating antigen) for binding to a limited amount of the specific antibody.





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Caption: Workflow of the competitive ELISA for TETS detection.



Conclusion

The immunoassay utilizing **TETS-4-Methylaniline** antibodies presents a sensitive, rapid, and high-throughput method for the detection of TETS. Its performance is comparable to that of GC-MS, with the added benefits of ease of use and lower cost. While further studies are needed to fully characterize its cross-reactivity profile, this immunoassay is a valuable tool for the screening and quantification of TETS in biological samples, aiding in research and the development of countermeasures against this potent neurotoxin.

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